molecular formula C18H17N5O2S2 B12495365 S-(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioate

S-(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioate

Cat. No.: B12495365
M. Wt: 399.5 g/mol
InChI Key: ZUYBTYOYIYBIHP-UHFFFAOYSA-N
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Description

S-(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a dihydropyrimidinone moiety with a benzothiazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioate typically involves multi-step organic reactions. One common method includes the condensation of 6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidine-2-thiol with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: S-(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in dry solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base such as triethylamine or pyridine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which S-(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidine-2-thiol
  • 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl isocyanate
  • Sodium picosulfate

Uniqueness: S-(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl) 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioate stands out due to its combined dihydropyrimidinone and benzothiazole structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C18H17N5O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

S-(6-amino-4-oxo-1-phenylpyrimidin-2-yl) N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioate

InChI

InChI=1S/C18H17N5O2S2/c19-14-10-15(24)21-17(23(14)11-6-2-1-3-7-11)27-18(25)22-16-20-12-8-4-5-9-13(12)26-16/h1-3,6-7,10H,4-5,8-9,19H2,(H,20,22,25)

InChI Key

ZUYBTYOYIYBIHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)SC3=NC(=O)C=C(N3C4=CC=CC=C4)N

Origin of Product

United States

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